molecular formula C10H10N2O2 B2452681 2-(6-methyl-1H-indazol-1-yl)acetic acid CAS No. 1239738-23-8

2-(6-methyl-1H-indazol-1-yl)acetic acid

Cat. No.: B2452681
CAS No.: 1239738-23-8
M. Wt: 190.202
InChI Key: WHPSTVZQFRHNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methyl-1H-indazol-1-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.

Properties

IUPAC Name

2-(6-methylindazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-2-3-8-5-11-12(6-10(13)14)9(8)4-7/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPSTVZQFRHNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=NN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-1H-indazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(6-Methyl-1H-indazol-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-methyl-1H-indazol-1-yl)acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-indazol-6-yl)acetic acid
  • 2-(6-Bromo-1-methyl-1H-indazol-3-yl)acetic acid
  • 1-(6-{6-[(1-methylethyl)amino]-1H-indazol-1-yl}pyrazin-2-yl)-1H-indazole

Uniqueness

2-(6-Methyl-1H-indazol-1-yl)acetic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical processes .

Biological Activity

2-(6-Methyl-1H-indazol-1-yl)acetic acid is a derivative of indazole, a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 2-(6-methyl-1H-indazol-1-yl)acetic acid is primarily attributed to its ability to inhibit specific kinases. Indazole derivatives are known to modulate kinases such as Chk1, Chk2, and H-SGK, which are crucial for cell cycle regulation and cellular morphology changes. The inhibition of these kinases can lead to programmed cell death (apoptosis) and alterations in cell behavior, making this compound a candidate for cancer therapy.

Biological Activities

Research indicates that 2-(6-methyl-1H-indazol-1-yl)acetic acid exhibits a range of biological activities:

  • Anticancer Activity : In vitro studies have shown that derivatives of indazole, including 2-(6-methyl-1H-indazol-1-yl)acetic acid, can inhibit the proliferation of various cancer cell lines. For instance, one study reported significant growth inhibition against breast cancer cell lines with an IC50 value ranging from 0.23 to 1.15 mM .
  • Apoptosis Induction : The compound has been linked to the promotion of apoptosis in cancer cells through the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial and Anti-inflammatory Properties : Indazole derivatives have also been noted for their antimicrobial and anti-inflammatory effects, broadening their therapeutic applications beyond oncology.

Case Studies

  • In Vitro Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of various indazole derivatives, including 2-(6-methyl-1H-indazol-1-yl)acetic acid. The results demonstrated that treatment with this compound significantly inhibited colony formation in breast cancer cells (4T1), confirming its cytostatic effects .
  • Mechanistic Insights :
    • Further investigations revealed that exposure to 2-(6-methyl-1H-indazol-1-yl)acetic acid led to a dose-dependent increase in apoptotic cells, indicating its potential as an anticancer agent through the ROS-mitochondrial apoptotic pathway .
  • In Vivo Studies :
    • Animal model studies suggested that this compound could suppress tumor growth without significant side effects, highlighting its potential for clinical applications in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities and IC50 values for various indazole derivatives compared to 2-(6-methyl-1H-indazol-1-yl)acetic acid:

CompoundBiological ActivityIC50 Value (µM)
2-(6-Methyl-1H-indazol-1-yl)acetic acidAntiproliferative0.23 - 1.15
2-(1-Methyl-1H-indazol-6-yl)acetic acidAnticancerVaries
Indazole derivative XFGFR Inhibition<4.0
Indazole derivative YERK Inhibition9.3 - 25.8

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